molecular formula C8H13N3O B12929050 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-21-1

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12929050
CAS No.: 88723-21-1
M. Wt: 167.21 g/mol
InChI Key: YZADTNVRAJZJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with an isopropylamino group and an ethanone moiety

Preparation Methods

The synthesis of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, refluxing, and purification through techniques like chromatography .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. For example, it may interact with adrenergic receptors, influencing cardiovascular and respiratory functions .

Molecular targets and pathways involved include:

    Receptors: The compound may bind to adrenergic receptors, affecting signal transduction pathways.

    Enzymes: It may inhibit or activate specific enzymes, altering metabolic processes.

    Ion Channels: The compound may modulate ion channels, affecting cellular excitability and neurotransmission.

Comparison with Similar Compounds

1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88723-21-1

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

YZADTNVRAJZJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(N1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.